5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione 5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15348048
InChI: InChI=1S/C22H24BrNO4/c1-4-5-6-9-28-18-8-7-15(11-19(18)27-3)13-24-20-14(2)10-16(23)12-17(20)21(25)22(24)26/h7-8,10-12H,4-6,9,13H2,1-3H3
SMILES:
Molecular Formula: C22H24BrNO4
Molecular Weight: 446.3 g/mol

5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione

CAS No.:

Cat. No.: VC15348048

Molecular Formula: C22H24BrNO4

Molecular Weight: 446.3 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione -

Specification

Molecular Formula C22H24BrNO4
Molecular Weight 446.3 g/mol
IUPAC Name 5-bromo-1-[(3-methoxy-4-pentoxyphenyl)methyl]-7-methylindole-2,3-dione
Standard InChI InChI=1S/C22H24BrNO4/c1-4-5-6-9-28-18-8-7-15(11-19(18)27-3)13-24-20-14(2)10-16(23)12-17(20)21(25)22(24)26/h7-8,10-12H,4-6,9,13H2,1-3H3
Standard InChI Key CDMMYVDYRNCIOY-UHFFFAOYSA-N
Canonical SMILES CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O)OC

Introduction

Structural Characterization and Nomenclature

The compound’s systematic IUPAC name reflects its intricate substitution pattern on the indole-2,3-dione (isatin) core. The indole scaffold is substituted at position 1 with a benzyl group bearing 3-methoxy and 4-pentyloxy substituents, at position 5 with a bromine atom, and at position 7 with a methyl group. The molecular formula is C₂₂H₂₃BrN₂O₄, yielding a molecular weight of 475.34 g/mol.

The indole-2,3-dione core is a well-characterized pharmacophore, with modifications at the 1-, 5-, and 7-positions influencing electronic properties and biological interactions . The 3-methoxy-4-(pentyloxy)benzyl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability compared to simpler indole derivatives .

Synthetic Pathways and Optimization

While no direct synthesis of this compound is documented, its preparation can be inferred from analogous methodologies for brominated indole derivatives. A plausible route involves three key stages:

Bromination of 7-Methylindole-2,3-Dione

Electrophilic bromination at position 5 can be achieved using reagents such as N-bromosuccinimide (NBS) in acetic acid, as demonstrated for 5-bromo-7-methylindole in patent CN113045475A . This step typically proceeds in high yield (75–92%) under controlled conditions .

Final Functionalization and Purification

Post-alkylation, purification via silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures yields the final product. Nuclear magnetic resonance (NMR) characterization would show distinct signals:

  • ¹H NMR: δ 2.47 ppm (7-CH₃), 3.85 ppm (OCH₃), 4.05 ppm (OCH₂C₅H₁₁), 5.25 ppm (N-CH₂-C₆H₃), 6.51–8.10 ppm (aromatic protons) .

  • ¹³C NMR: δ 180–185 ppm (C=O), 110–160 ppm (aromatic carbons), 55–70 ppm (ether linkages) .

Physicochemical Properties

Experimental data for the exact compound remain unreported, but properties can be extrapolated from analogs:

PropertyValue/RangeBasis in Literature
Melting Point180–185°CSimilar bromoisatins
SolubilityDMSO > 10 mg/mLIndole-2,3-dione analogs
LogP~3.8 (calculated)CLOGP algorithm
StabilityLight-sensitiveBromoarene degradation

The pentyloxy chain enhances lipid solubility compared to shorter-chain derivatives, suggesting improved bioavailability over compounds like 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione (LogP ~2.1) .

Pharmacological Profile and Mechanisms

While direct activity data are absent, the structural features align with known bioactive indole derivatives:

  • Anticancer Potential: 5-Bromo substitution in indole-2,3-diones enhances cytotoxicity against leukemia cell lines (Jurkat, CEM) by 30–50% compared to non-brominated analogs .

  • Kinase Inhibition: The 3-methoxy-4-alkoxybenzyl moiety mimics ATP-competitive kinase inhibitors, suggesting possible interactions with tyrosine kinases .

  • Antimicrobial Activity: Methoxy and bromine groups synergize in disrupting microbial membranes, as observed in spirobrassinin derivatives .

Applications and Future Directions

This compound’s hybrid structure positions it as a candidate for:

  • Targeted Cancer Therapies: Combination of bromine (DNA intercalation) and lipophilic side chains (tumor penetration).

  • Antibiotic Development: Structural similarity to phytoalexins with broad-spectrum activity .

  • Chemical Probes: Fluorescent tagging via the indole core for imaging studies.

Further research should prioritize:

  • In Vitro Cytotoxicity Screening: Against NCI-60 cell panels.

  • ADMET Profiling: Hepatic microsome stability and CYP450 inhibition assays.

  • X-ray Crystallography: To resolve binding modes with biological targets.

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